Solvent brown 53

Description

The exact mass of the compound Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)- is 372.015717 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(Z)-1,2-dicyano-2-[(2-oxidophenyl)methylideneamino]ethenyl]iminomethyl]phenolate;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2.Ni/c19-9-15(21-11-13-5-1-3-7-17(13)23)16(10-20)22-12-14-6-2-4-8-18(14)24;/h1-8,11-12,23-24H;/q;+2/p-2/b16-15-,21-11?,22-12?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJXGIDVJYVQKD-BTKZGBQCSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC(=C(C#N)N=CC2=CC=CC=C2[O-])C#N)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=N/C(=C(/C#N)\N=CC2=CC=CC=C2[O-])/C#N)[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4NiO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64696-98-6 | |

| Record name | [2,3'-bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-N2,N3,O2,O3]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Brown 53: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Solvent Brown 53 (C.I. 48525; CAS No. 64696-98-6). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure and Identification

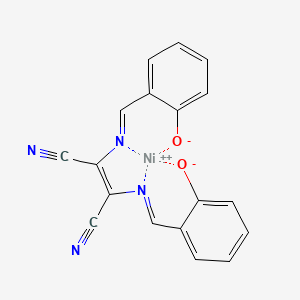

This compound is a metal complex dye, specifically a nickel(II) complex of a Schiff base ligand. The ligand is formed from the condensation of diaminomaleonitrile (B72808) with two equivalents of 2-hydroxybenzaldehyde (salicylaldehyde). The systematic name for the complex is [2,3-bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)]nickel.

The coordination of the nickel(II) ion with the tetradentate N₂O₂ Schiff base ligand results in a square planar geometry. This structure confers high thermal stability and light fastness to the dye.

While some literature may refer to a metal-free azomethine compound with the molecular formula C₁₈H₁₂N₄O₂, the commercially available this compound is the nickel complex with the molecular formula C₁₈H₁₀N₄NiO₂.[1][2][3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| C.I. Number | 48525 | [4] |

| CAS Number | 64696-98-6 | [4] |

| Molecular Formula | C₁₈H₁₀N₄NiO₂ | [1][2][3] |

| Molecular Weight | 373.00 g/mol | [2][3] |

| Appearance | Dark reddish-brown powder | [1] |

| Melting Point | >350 °C | [1] |

| Solubility | Soluble in organic solvents, insoluble in water. |

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of diaminomaleonitrile and 2-hydroxybenzaldehyde in the presence of a nickel(II) salt. The general workflow for this synthesis is depicted below.

Synthesis Workflow

References

An In-Depth Technical Guide to C.I. 48525: Properties and Applications in Neurotransmitter Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 48525, also known by its common name Acid Red 114, is a bis-azo dye with significant applications beyond its traditional use in the textile and leather industries. For researchers in neurobiology and pharmacology, Acid Red 114 has emerged as a valuable tool due to its potent inhibitory effects on the vesicular glutamate (B1630785) transporter (VGLUT). This guide provides a comprehensive overview of the chemical properties of C.I. 48525 and detailed methodologies for its application in studying glutamatergic neurotransmission.

Core Properties of C.I. 48525 (Acid Red 114)

A clear identification of C.I. 48525 is crucial for its scientific application. The fundamental chemical identifiers for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₃₇H₂₈N₄Na₂O₁₀S₃[1][2] |

| CAS Number | 6459-94-5[1][2] |

| Chemical Class | Double Azo Dye |

| Appearance | Bright red powder |

| Synonyms | Acid Red 114, C.I. 23635 |

Application in VGLUT Inhibition

Acid Red 114 and structurally similar azo dyes are recognized as highly potent inhibitors of the vesicular L-glutamate carrier (VGLUT). VGLUTs are responsible for packaging the excitatory neurotransmitter glutamate into synaptic vesicles, a critical step in neurotransmission. Inhibition of this process can have significant effects on neuronal signaling and is a key area of investigation for understanding and potentially treating neurological disorders. Azo dyes, due to their structural features, can act as competitive inhibitors at the glutamate binding site of VGLUTs.

Quantitative Data on VGLUT Inhibition by Azo Dyes

| Azo Dye Inhibitor | Reported IC₅₀/Kᵢ Value |

| Brilliant Yellow | Kᵢ = 12.5 nM (competitive inhibitor)[2] |

| Congo Red | IC₅₀ = 0.6 ± 0.2 µM[1] |

| Trypan Blue | Kᵢ ≈ 50 nM[2] |

| Evans Blue | Potent inhibitor, low nanomolar range |

| Chicago Sky Blue 6B | Potent inhibitor, nanomolar concentrations |

Note: The potency of these inhibitors can vary depending on the specific VGLUT isoform and experimental conditions.

Experimental Protocols

The following is a detailed methodology for a vesicular glutamate uptake inhibition assay, adapted from protocols for similar azo dye inhibitors like Brilliant Yellow. This protocol can be used to determine the inhibitory potential of C.I. 48525.

Preparation of Synaptic Vesicles

-

Source: Crude synaptic vesicles can be prepared from rat cerebrum or calf cerebral cortex.

-

Homogenization: The brain tissue is homogenized in a suitable buffer (e.g., 0.32 M sucrose (B13894), 1 mM EDTA, 10 mM HEPES-KOH, pH 7.4).

-

Centrifugation: The homogenate is subjected to a series of differential centrifugations to pellet nuclei, mitochondria, and synaptosomes.

-

Lysis and Vesicle Isolation: The synaptosomal pellet is lysed by osmotic shock, and synaptic vesicles are subsequently isolated by further centrifugation steps, often including a sucrose density gradient for higher purity.

-

Protein Quantification: The protein concentration of the final synaptic vesicle preparation is determined using a standard method (e.g., Bradford or BCA assay).

Vesicular Glutamate Uptake Inhibition Assay

-

Reaction Mixture: Prepare a final incubation mixture (100 µL) containing:

-

Synaptic vesicles (typically 50 µg of protein)

-

20 mM K-HEPES (pH 7.4)

-

4 mM MgSO₄

-

4 mM KCl

-

2 mM Aspartate (to inhibit glutamate metabolism)

-

0.25 M Sucrose

-

Varying concentrations of C.I. 48525 (Acid Red 114)

-

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a set period (e.g., 10-30 minutes) at 30°C.

-

Initiation of Uptake: Start the glutamate uptake by adding a mixture of 2 mM ATP (neutralized with Tris) and 50 µM [³H]glutamate.

-

Incubation: Incubate the reaction for a short period (e.g., 1.5 minutes) at 30°C to measure the initial rate of uptake.

-

Termination and Separation: Stop the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) and wash immediately with ice-cold buffer to remove unincorporated [³H]glutamate.

-

Quantification: The radioactivity retained on the filters, representing the amount of glutamate taken up by the vesicles, is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of C.I. 48525 is calculated by comparing the uptake in the presence of the inhibitor to the control (no inhibitor). IC₅₀ values can be determined by fitting the dose-response data to a suitable sigmoidal curve. To determine the mechanism of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the inhibitor and [³H]glutamate, followed by Lineweaver-Burk or other kinetic analyses.

Mandatory Visualizations

Experimental Workflow for VGLUT Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of C.I. 48525 on vesicular glutamate uptake.

Logical Relationship of VGLUT Inhibition

The diagram below outlines the logical relationship of how C.I. 48525 acts as a competitive inhibitor of the vesicular glutamate transporter.

References

Physical and chemical properties of Solvent Brown 53

An In-depth Technical Guide to the Physical and Chemical Properties of Solvent Brown 53

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a metal-complex solvent dye characterized by its reddish-brown hue and exceptional stability. As a member of the azomethine class, it incorporates a central nickel ion coordinated with an organic ligand.[1][2][3] This structure imparts high performance in terms of thermal stability, lightfastness, and migration resistance, making it a colorant of choice for demanding applications.[4][5] While its primary use is in the coloration of polymers, plastics, and other industrial materials, a thorough understanding of its physicochemical properties is essential for researchers in materials science and for professionals evaluating its suitability and safety in various applications.[6][7]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details standard experimental methodologies for their determination, and illustrates key conceptual workflows relevant to its quality control and application.

Identification and Chemical Structure

This compound is identified by several key numbers and names. It is classified as a metal-complex dye.[8][9][10]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| Chemical Name | [2,3'-bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-N2,N3,O2,O3]nickel | [11][12] |

| C.I. Name | This compound | [1][6] |

| C.I. Number | 48525 | [12][13] |

| CAS Number | 64696-98-6 | [11][12][14] |

| EC Number | 265-022-7 | [11][14] |

| Molecular Formula | C₁₈H₁₀N₄NiO₂ | [11][12][14] |

| Molecular Weight | ~373 g/mol | [12][14] |

| Synonyms | Brown 53, Polysynthren Brown R, Kenawax Brown XRP, Solvent Brown RS | [1][12][13] |

Note on Molecular Weight: Some sources may cite a molecular weight of approximately 316.31 g/mol , which corresponds to the ligand portion of the molecule (C₁₈H₁₂N₄O₂) without the central nickel atom. The correct molecular weight for the complete nickel complex is approximately 373 g/mol .[1][13]

Chemical Structure

This compound is a 1:2 metal-complex dye, where a central nickel (Ni) ion is coordinated with two molecules of an organic ligand.[2][8] This coordination enhances the stability and color depth of the dye.[8]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the tables below. These properties underscore its suitability for high-temperature applications where stability is paramount.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, Powder | [14] |

| Appearance | Brown, Reddish-brown powder | [11][13][14] |

| Melting Point | > 350 °C | [4][6] |

| Boiling Point | No data available | [14] |

| Density | 1.60 - 1.66 g/cm³ at 25 °C | [4][11][14][15] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | 6.4 µg/L (at 23 °C, pH ~7) / Insoluble | [13][14] |

| n-Octanol | log Pow = 2.59 (Calculated) | [14] |

| Ethanol | Slightly Soluble (yields a yellow solution) | [13] |

| Acetone | Soluble | [13] |

| Butyl Acetate | Soluble | [13] |

Table 4: Stability and Performance Characteristics

| Property | Value/Rating | Application Context | Reference |

| Heat Resistance | 300 °C | Polystyrene (PS) | [4][5] |

| 300 °C | Acrylonitrile Butadiene Styrene (ABS) | [4][5] | |

| 340 °C | Polycarbonate (PC) | [4] | |

| 320 °C | Polyethylene Terephthalate (PET) | [4] | |

| Light Fastness | Grade 8 (on a scale of 1-8, where 8 is superior) | In Polystyrene (PS) | [4][5] |

| Acid Resistance | Grade 5 (on a scale of 1-5, where 5 is excellent) | - | [15] |

| Alkali Resistance | Grade 5 (on a scale of 1-5, where 5 is excellent) | - | [15] |

Experimental Protocols

Detailed experimental protocols for the characterization of dyes are often proprietary. However, the following methodologies describe standard approaches for determining the key properties of colorants like this compound.

Determination of Melting Point (Capillary Method)

This method is based on ASTM E324 and provides a melting range, which is an indicator of purity.[16] Pure crystalline compounds typically exhibit a sharp melting point.[17][18]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point (>350 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the sample becomes completely liquid (final melting point). For a high-melting-point substance like this compound, a specialized high-temperature apparatus is required.

Determination of Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a dye in a specific solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., acetone) in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Filtration: Filter the solution using a fine-pore filter to remove all undissolved solids.

-

Solvent Evaporation: Take a precise volume of the clear filtrate and place it in a pre-weighed evaporating dish. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate used.

Evaluation of Lightfastness

Lightfastness is determined by exposing a colored substrate to a standardized light source and measuring the change in color over time, typically following standards like ASTM D4303.[11][12][13]

-

Specimen Preparation: Prepare a standardized sample by incorporating this compound into a polymer matrix (e.g., Polystyrene) at a specified concentration.

-

Initial Color Measurement: Measure the initial color coordinates of the specimen using a calibrated spectrophotometer or colorimeter (e.g., using the CIE Lab* color space).

-

Exposure: Place the specimen in a weathering chamber equipped with a Xenon-arc lamp, which simulates the spectrum of natural sunlight filtered through window glass.[13] The exposure conditions (irradiance, temperature, humidity) are strictly controlled according to the standard.

-

Periodic Measurement: At specified intervals, remove the specimen and measure its color coordinates.

-

Evaluation: Calculate the color difference (ΔE*) between the initial and exposed measurements. The lightfastness is rated on the Blue Wool Scale (Grade 1-8), where a higher grade indicates less fading and superior fastness.

Assessment of Heat Stability

This protocol is based on standards such as ASTM D3045 and is crucial for plastic applications.[19][20]

-

Sample Preparation: Compound this compound into the test polymer (e.g., PET, PC) at a defined concentration using an extruder or two-roll mill to create a masterbatch or colored pellets.

-

Molding: Use an injection molding machine to produce standardized plaques from the colored pellets.

-

Thermal Exposure: Place the molded plaques in a precision oven at a series of increasing temperatures (e.g., 280°C, 300°C, 320°C, etc.) for a fixed dwell time (e.g., 5-10 minutes) at each temperature.

-

Colorimetric Analysis: After cooling, measure the color of each plaque using a spectrophotometer.

-

Determination of Stability: The heat stability is defined as the maximum temperature at which the color change (ΔE*) remains below a specified tolerance limit compared to a control sample processed at the lowest possible temperature.

Quality Control and Applications

Quality Control Workflow

Ensuring batch-to-batch consistency of this compound is critical. A typical quality control workflow involves several stages of testing.[21]

Primary Applications

Due to its excellent stability, this compound is primarily used in applications involving high processing temperatures and requiring long-term color durability.[4][5]

The primary applications include:

-

Plastics: It is widely used for coloring a variety of plastics, especially engineering plastics that are processed at high temperatures, such as PET, PC, PS, and ABS.[4][5][21]

-

Fibers: It is particularly recommended for the spin dyeing (pre-coloring) of polyester (B1180765) (PET) fibers, where it provides excellent fastness properties to the final textile product.[4][6]

-

Other Applications: It is also used in the coloration of printing inks, oils, waxes, lubricants, and candles.[3][13]

Toxicological and Safety Information

This section provides a brief summary. Always refer to the full Safety Data Sheet (SDS) before handling the material.

-

Acute Toxicity: Oral LD₀ for rats is reported to be greater than 5000 mg/kg, indicating low acute oral toxicity.[14] Data for dermal and inhalation toxicity are not available.[14]

-

Irritation: Data on skin and eye irritation are not available.[14]

-

Handling: Standard laboratory safety practices should be employed, including the use of personal protective equipment (gloves, safety glasses) to avoid skin and eye contact. Handle in a well-ventilated area to minimize dust inhalation.[14]

-

Environmental Impact: The dye has very low water solubility.[14] Spills should be contained to prevent entry into waterways.

Conclusion

This compound is a high-performance colorant with a well-defined profile of exceptional thermal stability and lightfastness. Its chemical nature as a nickel-metal complex contributes directly to these robust properties. While its use is concentrated in the industrial coloration of plastics and polymers, the data and methodologies presented in this guide provide a foundational understanding for researchers and scientists who may encounter this compound in various contexts, from materials development to analytical and safety assessments.

References

- 1. Solvent Dyes Uses - Ranbar Pigment [ranbarr.com]

- 2. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]

- 3. Best Metal Complex Dyes Manufacturer and Factory | Hermeta [hermetachem.com]

- 4. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 5. nbultracolor.com [nbultracolor.com]

- 6. Applications of Solvent Dye - Industry News [pigmentchemical.com]

- 7. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]

- 8. What Are Metal Complex Dyes? - Ranbar Pigment [ranbarr.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. textilelearner.net [textilelearner.net]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. micomlab.com [micomlab.com]

- 14. measurecolour.com.my [measurecolour.com.my]

- 15. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]

- 16. infinitalab.com [infinitalab.com]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. kiyorndlab.com [kiyorndlab.com]

- 20. micomlab.com [micomlab.com]

- 21. nbupbright.com [nbupbright.com]

Spectral Analysis of Solvent Brown 53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Solvent Brown 53 (C.I. 48525; CAS No. 64696-98-6), a solvent dye with applications in plastics, inks, and coatings. This document outlines the expected ultraviolet-visible (UV-Vis) and Fourier-transform infrared (FTIR) spectral characteristics of this dye, provides detailed experimental protocols for its analysis, and presents the data in a clear, tabular format for easy reference.

Chemical Structure of this compound

There is some discrepancy in the publicly available data regarding the precise chemical structure of this compound. While some sources classify it as a simple azomethine dye with the molecular formula C18H12N4O2, more detailed chemical databases consistently identify it as a nickel (II) complex.[1][2] This guide will proceed with the more probable nickel complex structure: [2,3'-Bis[[(2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-N2,N3,O2,O3]nickel .

-

Molecular Weight: 372.99 g/mol [2]

-

Class: Azomethine-metal complex

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a dye molecule, which are responsible for its color. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Spectral Data

| Expected Absorption Band (λmax) | Transition Type | Associated Molecular Orbitals | Typical Molar Absorptivity (ε) |

| ~250-280 nm | π→π | Transitions within the aromatic rings of the salicylidene moieties. | High |

| ~320-360 nm | n→π / π→π* | Transitions involving the azomethine (-CH=N-) chromophore. | Medium to High |

| ~400-500 nm | Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from the phenolate (B1203915) oxygen and azomethine nitrogen to the Ni(II) center. | Medium to Low |

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound dye

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or dimethylformamide)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

-

Spectral Measurement: Record the absorbance spectra of the working solutions over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each characteristic peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Spectral Data

The FTIR spectrum of the nickel complex of this compound is expected to show characteristic absorption bands for its various functional groups. The coordination of the azomethine nitrogen and phenolic oxygen to the nickel ion will cause shifts in their characteristic vibrational frequencies compared to the free ligand.[6][7][8][9]

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3100 | C-H stretching | Aromatic rings |

| ~2200-2250 | C≡N stretching | Nitrile groups |

| ~1600-1620 | C=N stretching | Azomethine group (coordinated) |

| ~1580-1600 | C=C stretching | Aromatic rings |

| ~1280-1350 | C-O stretching | Phenolic group (coordinated) |

| ~450-550 | Ni-N stretching | Metal-ligand bond |

| ~400-480 | Ni-O stretching | Metal-ligand bond |

Experimental Protocol for FTIR Spectroscopy

This protocol describes a general method for obtaining the FTIR spectrum of this compound.

Materials:

-

This compound dye

-

Potassium bromide (KBr), spectroscopic grade

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind a small amount of this compound with KBr in the agate mortar and pestle in a ratio of approximately 1:100 (dye:KBr).

-

Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups and vibrational modes.

Diagrams

Caption: Experimental workflow for the spectral analysis of this compound.

Caption: Relationship between the molecular structure of this compound and its spectral features.

References

- 1. This compound | 64696-98-6 [chemicalbook.com]

- 2. Cas 64696-98-6,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Profile of Solvent Brown 53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of C.I. Solvent Brown 53 (CAS No. 64696-98-6). While detailed thermogravimetric analysis (TGA) data is not extensively available in public literature, this document compiles the existing data on its thermal stability and presents a detailed, generalized experimental protocol for determining its complete thermal decomposition profile using modern analytical techniques.

Introduction to this compound

This compound is a reddish-brown azomethine nickel complex dye known for its exceptional thermal stability and lightfastness.[1][2][3] Its robust nature makes it a preferred colorant in high-temperature applications, such as the pre-coloring of polyester (B1180765) (PET) fibers and the coloring of various plastics like polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA).[3][4] Chemically, its formula is cited as C₁₈H₁₀N₄NiO₂.[1][5] Understanding its thermal decomposition profile is critical for ensuring its stability during polymer processing, predicting its long-term performance, and assessing its environmental and safety profile.

Thermal Properties of this compound

This compound is characterized by its high melting point and significant heat resistance in various polymer matrices. The available quantitative data is summarized below.

Physical and Thermal Stability Data

| Property | Value | Source(s) |

| Physical Form | Solid, Powder | [5] |

| Color | Reddish Brown | [1][3] |

| Melting Point | > 350 °C | [1][3][5] |

| Decomposition Temperature | > 290 °C | [5] |

| Heat Resistance in PS | 300 °C | [1][3] |

| Heat Resistance in ABS | 300 °C | [1][3] |

| Heat Resistance in PC | 340 °C | [1][3] |

| Heat Resistance in PET | 320 °C | [1][3] |

Experimental Protocol for Thermogravimetric Analysis (TGA)

The following section details a standard methodology for determining the thermal decomposition profile of a thermally stable solid powder like this compound. This protocol is designed to be adapted for use with a modern thermogravimetric analyzer, potentially coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).

Objective

To determine the thermal stability and decomposition characteristics of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA): Capable of heating to at least 1000 °C with a precision balance.

-

Sample Pans: Platinum or ceramic (e.g., alumina) pans.

-

This compound Sample: High-purity powder, dried in a vacuum oven at 60 °C for 24 hours to remove residual moisture.

-

Gases: High-purity nitrogen (N₂) and dry air for inert and oxidative atmosphere experiments, respectively.

-

Microbalance: For accurate sample weighing.

Experimental Procedure

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications. Curie point standards are typically used for temperature calibration.

-

Sample Preparation: Accurately weigh 5–10 mg of the dried this compound sample into a clean, tared TGA pan. Record the exact mass.

-

Atmosphere Setup: Place the sample pan in the TGA furnace. Purge the system with the desired gas (nitrogen or air) at a constant flow rate of 50–100 mL/min for at least 30 minutes to ensure a stable and pure atmosphere.

-

Thermal Program:

-

Isothermal Hold: Equilibrate the sample at 30 °C for 15 minutes.

-

Dynamic Heating: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.

-

-

Post-Analysis: After the run is complete, allow the furnace to cool to room temperature before removing the sample residue.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the derivative thermogravimetric (DTG) curve. The peaks on the DTG curve indicate the temperatures of maximum decomposition rates.

-

Identify the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures corresponding to specific mass loss percentages (e.g., T₅%, T₁₀%, T₅₀%).

-

Visualization of Experimental Workflow

The logical flow for characterizing the thermal profile of a substance like this compound is depicted below. This process begins with sample preparation and proceeds through instrumental analysis to final data interpretation.

Caption: Workflow for Thermal Decomposition Analysis.

Expected Results and Interpretation

Based on the high thermal stability reported, a TGA of this compound is expected to show minimal mass loss below 300 °C.[1][3][5] The primary decomposition is likely to occur at temperatures significantly above this, possibly in one or multiple stages, reflecting the breakdown of the organic azomethine structure and the subsequent fate of the nickel complex. Analysis in an inert nitrogen atmosphere would characterize the pyrolysis profile, while analysis in air would reveal its thermo-oxidative decomposition pathway, which is often more complex and occurs at lower temperatures. The final residual mass at the end of the experiment in an inert atmosphere would correspond to the nickel content and any char formed.

References

- 1. News - this compound-Introduction and Application [precisechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 4. China this compound / CAS 64696-98-6 factory and manufacturers | Precise Color [precisechem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

Solubility of Solvent Brown 53 in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Brown 53 (CAS No. 64696-98-6), a reddish-brown dye used in various industrial applications, including the coloring of plastics, printing inks, and coatings.[1][2] This document compiles available solubility data, details established experimental protocols for solubility determination, and presents a generalized workflow for assessing the solubility of similar solvent dyes.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that quantifies the extent to which a solute, in this case, this compound, dissolves in a solid, liquid, or gaseous solvent to form a homogeneous solution. For solvent dyes, solubility in organic solvents is a critical parameter that dictates their application, performance, and processing characteristics. Factors influencing solubility include the chemical structure of both the dye and the solvent, temperature, and the presence of other chemical agents.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments consistently indicate its poor solubility in water and good to moderate solubility in various organic solvents. The available information is summarized in the table below.

| Solvent | Solubility | Observations |

| Water | Insoluble | Consistently reported as insoluble or practically insoluble in aqueous media.[2] |

| Acetone | Soluble | Frequently cited as a suitable solvent. |

| Butyl Acetate | Soluble | Mentioned as a viable solvent. |

| Alcohol (Ethanol) | Slightly Soluble | Exhibits limited solubility, often imparting a yellow color to the solution. |

| Polyester (Melt) | Readily Soluble | Demonstrates good solubility in molten polyester, relevant for plastics applications.[3] |

Note: The terms "soluble" and "slightly soluble" are qualitative. For precise applications, quantitative determination via the experimental protocols outlined below is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, several established methods can be employed. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent.

Saturation Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid dye is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved dye in the supernatant is measured.

Detailed Methodology:

-

Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a flask of a known volume of the target organic solvent.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a constant-temperature shaker bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful decantation, or by filtration using a chemically inert filter that does not absorb the dye.

-

Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of the diluted solution using a suitable analytical technique, most commonly UV-Vis spectrophotometry. The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calculation: The solubility is then calculated by taking into account the dilution factor. The result is typically expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

UV-Vis Spectrophotometry for Quantification

Principle: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Detailed Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax of this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the coefficient of determination (R²) should be close to 1.

-

Measurement of Unknown Sample: Measure the absorbance of the diluted saturated solution obtained from the shake-flask method.

-

Determination of Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the dye in the diluted sample. The solubility of the original saturated solution is then determined by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solvent dye using the shake-flask method coupled with UV-Vis spectrophotometry.

Caption: General workflow for determining solvent dye solubility.

Conclusion

References

The Fading Light: An In-depth Technical Guide to the Photostability and Degradation Pathways of Azomethine Dyes

For Researchers, Scientists, and Drug Development Professionals

Azomethine dyes, characterized by the presence of a carbon-nitrogen double bond (-C=N-), are a significant class of compounds with wide-ranging applications, from traditional dyeing industries to advanced materials and pharmaceuticals. Their utility, however, is often dictated by their stability when exposed to light. This technical guide provides a comprehensive overview of the photostability and degradation pathways of azomethine dyes, offering insights into the mechanisms governing their photochemical behavior, quantitative data on their stability, and detailed experimental protocols for their evaluation.

Core Concepts in Azomethine Dye Photostability

The photostability of an azomethine dye is its ability to resist degradation upon exposure to light. This property is paramount in applications where color fastness and structural integrity are crucial. The absorption of photons by a dye molecule can trigger a cascade of photophysical and photochemical processes, ultimately leading to the alteration of its chemical structure and loss of color.

Several key factors influence the photostability of azomethine dyes:

-

Molecular Structure: The electronic and steric properties of substituents on the aromatic rings and the azomethine bridge play a critical role. Electron-donating and electron-withdrawing groups can significantly alter the electron density distribution in the molecule, affecting its susceptibility to photodegradation.

-

Environmental Conditions: The nature of the solvent or the matrix in which the dye is embedded, the presence of oxygen, pH, and temperature all have a profound impact on the degradation kinetics and pathways.

-

Excited State Dynamics: The lifetime and energy of the excited singlet and triplet states, as well as the efficiency of intersystem crossing, are fundamental to understanding the photochemical reactivity of the dye.

Quantitative Photostability Data

The photostability of azomethine dyes is often quantified by their photodegradation quantum yield (Φ), which represents the fraction of absorbed photons that result in the degradation of a dye molecule. Lower quantum yields indicate higher photostability.

| Dye Class | Specific Dye Example | Matrix/Solvent | Photodegradation Quantum Yield (Φ) | Reference |

| Indoaniline (B8373794) (Cyan) | Ballasted indoaniline cyan dyes | Dibutylphthalate | ~ 10⁻⁶ to 10⁻⁷ | [1] |

| Pyrazolone (Magenta) | Pyrazolotriazole azomethine dyes | Not specified | - | [1] |

| Acylacetanilide (Yellow) | Acylacetanilide azomethine dyes | Not specified | - | [1] |

| Anthraquinone Azomethine | Anthra-1 | Decane | 1.2% decomposition after 100h accelerated irradiation | [2] |

| Azo Pyrazolone Azomethine | Pyrazolone-1 | Decane | 3.2% increase in absorption after 20h, then stable | [2] |

Note: The increase in absorption for Pyrazolone-1 is attributed to photoinduced cis-trans isomerization.[2]

Degradation Pathways of Azomethine Dyes

The degradation of azomethine dyes can proceed through several pathways, often in competition with each other. The primary mechanisms include photoisomerization, photooxidation, and photoreduction.

Syn-Anti Isomerization

A key non-destructive photochemical process in azomethine dyes is the reversible syn-anti (or E/Z) isomerization around the C=N double bond.[1] While this process itself does not lead to irreversible degradation, it can influence the overall photostability by providing a rapid, non-radiative decay pathway for the excited state, thus reducing the quantum yield of other degradative processes.

Caption: Syn-Anti Isomerization Pathway of Azomethine Dyes.

Photooxidative Degradation

In the presence of oxygen, photooxidative pathways are often the major contributors to the irreversible fading of azomethine dyes. These pathways can be initiated through two primary mechanisms:

-

Type I Mechanism: The excited dye molecule in its triplet state can directly react with a substrate (e.g., solvent or another molecule) to produce radicals, which then react with oxygen to form reactive oxygen species (ROS).

-

Type II Mechanism: The excited triplet dye can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen can then attack the dye molecule, leading to its degradation. Azomethine dyes are known to be efficient quenchers of singlet oxygen, with quenching rate constants (kq) in the range of 10⁶ to 10⁹ M⁻¹s⁻¹.[1]

References

An In-Depth Technical Guide to the Powder Morphology and Particle Size Analysis of Solvent Brown 53

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvent Brown 53 and its Physicochemical Properties

This compound is a solvent dye known for its high heat resistance and excellent lightfastness, making it a suitable colorant for polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] It is typically supplied as a brown powder.[1] The particle size and morphology of this powder are critical parameters that can influence its dispersibility, dissolution rate in polymers, and ultimately, the homogeneity and quality of the final colored product.

Quantitative Data Summary

The following table summarizes hypothetical yet representative quantitative data for the particle size distribution of a typical solvent dye powder like this compound, as would be determined by laser diffraction. Disperse dyes, a class to which solvent dyes are closely related, typically exhibit particle sizes in the range of 0.5 to 2.0 microns.[3][4][5]

| Parameter | Value |

| Particle Size Distribution | |

| D10 | 0.8 µm |

| D50 (Median Particle Size) | 1.5 µm |

| D90 | 2.5 µm |

| Span ((D90-D10)/D50) | 1.13 |

| Morphological Characteristics | |

| Shape | Irregular, Crystalline |

| Surface Texture | Relatively Smooth |

| Agglomeration | Minor agglomeration observed |

Note: The data presented in this table is illustrative for a typical solvent dye and is not based on specific experimental results for this compound.

Experimental Protocols

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particulate sample. The angle of light scattering is inversely proportional to the particle size.

Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).

Methodology:

-

Sample Preparation:

-

A small, representative sample of this compound powder is carefully collected.

-

A suitable dispersant is chosen in which the dye is insoluble to prevent dissolution. Isopropanol is often a suitable choice for solvent dyes.

-

A few milligrams of the powder are added to the dispersant and sonicated for 1-2 minutes to ensure deagglomeration and a homogenous suspension.

-

-

Instrument Setup:

-

The laser diffraction instrument is cleaned and a background measurement is taken with the clean dispersant.

-

The prepared sample suspension is slowly added to the instrument's dispersion unit until an appropriate obscuration level (typically 10-20%) is reached.

-

-

Measurement:

-

The sample is circulated through the measurement cell, and the scattered light pattern is measured by the detectors.

-

The measurement is typically repeated three times to ensure reproducibility.

-

-

Data Analysis:

-

The raw scattering data is converted into a particle size distribution using the Mie or Fraunhofer theory.

-

Key parameters such as D10, D50, D90, and span are calculated from the distribution curve.

-

Powder Morphology Analysis by Scanning Electron Microscopy (SEM)

Objective: To visualize the shape, surface texture, and degree of agglomeration of this compound powder particles.

Principle: SEM uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (texture), and chemical composition.

Instrumentation: A Scanning Electron Microscope (e.g., FEI Quanta, JEOL JSM series).

Methodology:

-

Sample Preparation:

-

A small amount of this compound powder is mounted onto an aluminum stub using double-sided carbon tape.

-

Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

-

The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

-

Imaging:

-

The coated stub is placed into the SEM chamber, and the chamber is evacuated to a high vacuum.

-

The electron beam is focused on the sample, and images are captured at various magnifications (e.g., 1,000x, 5,000x, 10,000x) to observe both the overall particle morphology and fine surface details.

-

Images are recorded digitally.

-

-

Image Analysis:

-

The captured SEM images are qualitatively analyzed to describe the particle shape (e.g., spherical, irregular, crystalline), surface texture (e.g., smooth, rough), and the presence and extent of agglomeration or aggregation.

-

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound powder.

Caption: Experimental workflow for particle size and morphology analysis.

Caption: Influence of powder properties on final product quality.

Conclusion

The characterization of powder morphology and particle size is a critical step in ensuring the consistent performance of this compound in its various applications. While specific data for this dye is not widely published, the experimental protocols for laser diffraction and scanning electron microscopy outlined in this guide provide a robust framework for its comprehensive analysis. The illustrative data highlights the expected range of particle sizes and morphological features for this class of dyes, offering valuable insights for researchers and professionals in the field. This systematic approach to powder characterization is essential for quality control, formulation development, and process optimization.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 2. China this compound / CAS 64696-98-6 factory and manufacturers | Precise Color [precisechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 5. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]

In-Depth Technical Guide: Health and Safety Data for Solvent Brown 53 Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. All laboratory and industrial handling of Solvent Brown 53 should be conducted in accordance with a comprehensive, site-specific safety assessment and in compliance with all applicable regulations.

Executive Summary

Given the data gaps, this guide also addresses the potential hazards associated with azo dyes as a class, focusing on their metabolic pathways. The primary toxicological concern for azo dyes is their potential for reductive cleavage into constituent aromatic amines, which may be carcinogenic. Furthermore, the presence of nickel in the this compound molecule necessitates consideration of the known carcinogenic potential of certain nickel compounds.

This document summarizes the available quantitative data, outlines standard experimental protocols for key toxicological endpoints based on OECD guidelines, and provides visualizations of the theoretical metabolic pathway of azo dyes and typical experimental workflows.

Physicochemical and Toxicological Data

The available quantitative data for this compound is limited. The following tables summarize the known values and highlight the significant data gaps.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64696-98-6 | [1][2] |

| Molecular Formula | C18H10N4NiO2 | [1][2] |

| Molecular Weight | 373 g/mol | [2] |

| Physical State | Solid, Powder | [2] |

| Color | Brown | [2] |

| Melting Point | > 356 °C | [2] |

| Water Solubility | 6.4 µg/L at 23 °C | [2] |

| log Pow | 2.59 at 23 °C | [2] |

Table 2: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity | Rat (female) | Oral | LD0: 5000 mg/kg bw | |

| Acute Dermal Toxicity | - | Dermal | No data available | |

| Acute Inhalation Toxicity | - | Inhalation | No data available | |

| Skin Corrosion/Irritation | - | Dermal | No data available | |

| Serious Eye Damage/Irritation | - | Ocular | No data available | |

| Respiratory or Skin Sensitization | - | Dermal | No data available | |

| Germ Cell Mutagenicity | - | - | No data available | |

| Carcinogenicity | - | - | No data available | |

| Reproductive Toxicity | - | - | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | - | - | No data available | |

| Specific Target Organ Toxicity (Repeated Exposure) | - | - | No data available | |

| Aspiration Hazard | - | - | Not applicable (solid) |

Table 3: Ecotoxicological Data for this compound

| Endpoint | Species | Duration | Value | Reference |

| Toxicity to daphnia and other aquatic invertebrates | Daphnia magna | 24 h | EL10,50,100 > 1 mg/L | |

| Toxicity to algae | Desmodesmus subspicatus | 72 h | NOEC = 1 mg/L | |

| Toxicity to fish | - | - | No data available |

Potential Health Hazards and Signaling Pathways

Azo Dye Metabolism and Potential for Carcinogenicity

A primary toxicological concern for azo dyes is their metabolism, which can lead to the formation of potentially harmful aromatic amines.[3][4][5] This process, known as reductive cleavage or azofission, can be catalyzed by azoreductase enzymes present in the liver and, significantly, by the anaerobic microflora of the gastrointestinal tract.[4][5] The resulting aromatic amines can be absorbed into the bloodstream and may undergo further metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer.[6] While some azo dyes themselves are not mutagenic, their metabolites can be.[4]

The general signaling pathway for the metabolic activation of azo dyes is depicted below.

Nickel Carcinogenicity

This compound contains nickel in its molecular structure.[1][2] Certain nickel compounds are classified as known human carcinogens by various international agencies.[7][8][9][10] Occupational exposure to nickel refinery dust and specific nickel compounds has been linked to an increased risk of lung and nasal cancers.[7][8] The carcinogenic mechanisms of nickel are complex and are thought to involve the generation of reactive oxygen species, leading to oxidative stress, DNA damage, and interference with DNA repair processes.[11] While the specific form and bioavailability of nickel from this compound are unknown, its presence is a significant toxicological consideration.

Experimental Protocols for Key Toxicological Endpoints

In the absence of specific experimental data for this compound, this section outlines the detailed methodologies for key toxicological assessments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for evaluating the safety of chemical substances.

Acute Oral Toxicity (OECD TG 423)

The acute oral toxicity of a substance is typically determined using a stepwise procedure with a limited number of animals.

Methodology:

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Housing and Diet: Animals are housed in standard conditions with free access to food and water.

-

Dose Administration: The test substance is administered by gavage in a single dose. The volume administered is kept constant.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to be moderately toxic. Subsequent dosing depends on the outcome of the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD50.

In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476)

This test is used to detect gene mutations induced by chemical substances in cultured mammalian cells.

Methodology:

-

Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Treatment: Cells are exposed to at least four concentrations of the test substance for a defined period.

-

Mutation Expression: After treatment, cells are cultured for a period to allow for the expression of any induced mutations.

-

Mutant Selection: Cells are then plated in a selective medium that allows only mutant cells to grow.

-

Data Collection: The number of mutant colonies is counted.

-

Data Analysis: The mutant frequency is calculated and compared to concurrent negative and positive controls to determine if the substance is mutagenic.

Carcinogenicity Bioassay (OECD TG 451)

This long-term study is designed to assess the carcinogenic potential of a substance following repeated exposure over a major portion of the lifespan of the test animals.

Methodology:

-

Test Animals: Typically, two rodent species (e.g., rats and mice) are used.

-

Group Size: Each dose group and control group usually consists of at least 50 animals of each sex.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

-

Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined microscopically for evidence of neoplasia.

-

Data Analysis: The incidence, type, and latency of tumors in the treated groups are statistically compared to the control group.

Conclusion and Recommendations

The available data on the health and safety of this compound are insufficient to perform a comprehensive hazard assessment. The low acute oral toxicity in rats is noted; however, the absence of data for other critical toxicological endpoints is a significant concern.

Based on the chemical class (azo dye) and the presence of nickel, the following potential hazards should be considered:

-

Carcinogenicity: Due to the potential for metabolic cleavage to aromatic amines and the presence of nickel.

-

Genotoxicity: Aromatic amines are often genotoxic.

-

Skin Sensitization: Azo dyes are a known class of skin sensitizers.

It is strongly recommended that further toxicological testing be conducted on this compound to fill the existing data gaps, particularly for genotoxicity, carcinogenicity, and skin sensitization. In the interim, stringent industrial hygiene practices should be implemented to minimize occupational exposure. This includes the use of appropriate personal protective equipment (gloves, respiratory protection, and protective clothing), engineering controls (e.g., ventilation), and robust handling procedures to prevent dust generation and skin contact. Researchers and drug development professionals should consider the potential for these uncharacterized hazards when working with this compound.

References

- 1. News - this compound-Introduction and Application [precisechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Molecular Mechanisms of Nickel-Induced Genotoxicity and Carcinogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nickel Compounds and Metallic Nickel - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nickel and Nickel Compounds - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 10. Nickel compounds and metallic nickel | Research Starters | EBSCO Research [ebsco.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Solvent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent dyes, a class of synthetic organic colorants soluble in organic solvents and water-insoluble, are integral to a wide array of industrial applications, from plastics and textiles to inks and coatings.[1] Their chemical stability and vibrant colors, however, come with significant environmental concerns. The release of these dyes into ecosystems can lead to persistent contamination of water and soil, posing risks to aquatic life and potentially human health.[2][3] This technical guide provides a comprehensive overview of the environmental fate and biodegradability of solvent dyes, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of their degradation.

Environmental Fate of Solvent Dyes

The environmental persistence of solvent dyes is a key concern. Their complex aromatic structures make many of them resistant to natural degradation processes.[4] Factors influencing their environmental fate include their chemical structure, solubility, and the presence of various biotic and abiotic environmental factors.

Persistence and Bioaccumulation

Solvent dyes, particularly those with complex polycyclic aromatic structures like anthraquinone (B42736) and azo dyes, can persist in the environment for extended periods.[5] Their low water solubility contributes to their accumulation in sediments and soil.[3] The potential for bioaccumulation in organisms is a significant concern, as these compounds can enter the food chain. However, the molecular size of many solvent dyes may limit their uptake and subsequent bioaccumulation.[5]

Abiotic Degradation

Abiotic degradation of solvent dyes can occur through processes like hydrolysis and photolysis.[6]

-

Hydrolysis: The cleavage of chemical bonds by reaction with water. The rate of hydrolysis is often dependent on pH and temperature. While some dye classes may be susceptible to hydrolysis, many solvent dyes are stable under typical environmental pH conditions.

-

Photodegradation: The breakdown of dyes by light, particularly ultraviolet (UV) radiation. The rate of photodegradation is influenced by the chemical structure of the dye and the intensity of light. For instance, studies on Solvent Yellow 124 and Solvent Red 19 in light heating oils have been conducted to determine their photostability.[7] Research has shown that the photodegradation of some dyes can be enhanced by the presence of photocatalysts.[8]

Table 1: Abiotic Degradation Data of Selected Dyes

| Dye | Degradation Process | Conditions | Half-life (DT50) | Reference |

| Reactive Yellow 84 | Photocatalysis (TiO2) | pH 3, 1 g/L TiO2 | Not specified | [9] |

| Solvent Green 7 (HPTS) | Advanced Oxidation (UV/H2O2) | 3 mg/L H2O2 | Not specified | [10][11] |

Toxicity

The toxicity of solvent dyes and their degradation products is a major environmental and health concern. Acute and chronic toxicity studies are crucial for assessing their impact on various organisms.

Table 2: Aquatic Toxicity Data for Selected Dyes and Solvents

| Substance | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Oil Sludge (OS24) | Daphnia magna | 96 hours | LC50 | 0.042 | [12] |

| Oil Sludge (OS40) | Daphnia magna | 96 hours | LC50 | 0.366 | [12] |

| Major Ion Mixture | Ceriodaphnia dubia | 48 hours | LC50 | Varies | [13] |

| Wildfire Retardants | Ceriodaphnia dubia | 48 hours | EC50 | Varies | [14] |

| Wildfire Retardants | Daphnia magna | 48 hours | EC50 | Varies | [14] |

| Not Specified | Rainbow trout | 96 hours | LC50 | >200,000 | [15] |

Biodegradability of Solvent Dyes

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of solvent dyes from the environment. A variety of bacteria and fungi have been identified that can decolorize and degrade these complex molecules.[16][17]

Microbial Degradation

The ability of microorganisms to degrade solvent dyes is largely dependent on their enzymatic machinery. Key enzymes involved in this process include:

-

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), which is the initial and often rate-limiting step in the degradation of azo dyes.[18] This process typically occurs under anaerobic or microaerophilic conditions.

-

Laccases and Peroxidases: These are ligninolytic enzymes produced by many white-rot fungi. They have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including various classes of dyes.[19][20]

Table 3: Quantitative Biodegradation Data of Selected Dyes by Microorganisms

| Dye | Microorganism | Degradation (%) | Time | Conditions | Reference |

| Solvent Yellow 14 | Phanerochaete chrysosporium | 23.1 - 48.1 | 12 days | Nitrogen-limiting | [2][21][22] |

| Disperse Yellow 3 | Phanerochaete chrysosporium | 23.1 - 48.1 | 12 days | Nitrogen-limiting | [2][21][22] |

| Disperse Orange 3 | Phanerochaete chrysosporium | 23.1 - 48.1 | 12 days | Nitrogen-limiting | [2][21][22] |

| Direct Yellow 27 (DY27) | Phanerochaete chrysosporium ME-446 | 82 | 10 days | 50 mg/L initial concentration | [17] |

| Reactive Black 5 (RB5) | Phanerochaete chrysosporium ME-446 | 89 | 10 days | 50 mg/L initial concentration | [17] |

| Reactive Red 120 (RR120) | Phanerochaete chrysosporium ME-446 | 94 | 10 days | 50 mg/L initial concentration | [17] |

| Congo Red | Aspergillus niger | 93.21 | Not specified | Optimized | [23] |

| Congo Red | Aspergillus flavus | 88.23 | Not specified | Optimized | [23] |

| Low-Density Polyethylene | Aspergillus niger | 45.62 | 1 month | Liquid medium | [24][25] |

| Low-Density Polyethylene | Trichoderma harzianum | 35.95 | 1 month | Liquid medium | [24] |

| Direct Red 81 | Bacterial Mixed Cultures | >80 | 6-24 hours | 10-400 mg/L initial concentration | [26] |

Experimental Protocols

Assessing the biodegradability of solvent dyes requires standardized and reproducible experimental protocols. The Organization for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals.

OECD 301: Ready Biodegradability

The OECD 301 guidelines encompass a series of six methods for screening the ready biodegradability of chemicals in an aerobic aqueous medium.[22] One of the commonly used methods is the OECD 301F: Manometric Respirometry Test .[2][12][15]

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured over time. The amount of oxygen consumed by the microbial population for the biodegradation of the test substance is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.[2]

Experimental Workflow for OECD 301F:

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Azo Dye Decolorization Assay

A common method to assess the initial breakdown of azo dyes is a spectrophotometric decolorization assay.

Protocol:

-

Culture Preparation: Inoculate a suitable bacterial or fungal strain into a liquid medium containing the azo dye at a specific concentration. An uninoculated medium with the dye serves as a control.[4][26]

-

Incubation: Incubate the cultures under specific conditions (e.g., temperature, pH, static or shaking).

-

Sampling: At regular intervals, withdraw an aliquot of the culture medium.

-

Centrifugation: Centrifuge the sample to remove microbial biomass.

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of the dye.

-

Calculation: The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analytical Methods for Metabolite Identification

To understand the degradation pathway, it is essential to identify the intermediate and final breakdown products. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent dye and its metabolites.[17][27]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile and semi-volatile degradation products.[28][29]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the changes in functional groups of the dye molecule during degradation.[4][30]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and quantification of a wide range of metabolites.[25][31][32]

Signaling Pathways and Degradation Mechanisms

The microbial degradation of solvent dyes involves complex enzymatic pathways. The following diagrams illustrate the general mechanisms for the breakdown of azo and anthraquinone dyes.

Azo Dye Degradation Pathway

The initial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, leading to the formation of aromatic amines. These amines can then be further degraded, often under aerobic conditions.

Caption: General pathway for the microbial degradation of azo dyes.

Anthraquinone Dye Degradation Pathway

The degradation of anthraquinone dyes often involves oxidative enzymes like laccases and peroxidases, which can break down the complex ring structure.

Caption: General pathway for the enzymatic degradation of anthraquinone dyes.

Conclusion

The environmental fate and biodegradability of solvent dyes are complex issues that require a multi-faceted approach to understand and mitigate their impact. While many of these dyes are persistent and can be toxic, research has demonstrated the potential for microbial degradation as a viable remediation strategy. Standardized testing protocols, such as the OECD 301 guidelines, are essential for accurately assessing the biodegradability of these compounds. Further research into the specific microbial pathways and the development of more biodegradable dye formulations will be crucial in reducing the environmental footprint of this important class of industrial chemicals.

References

- 1. pjoes.com [pjoes.com]

- 2. Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NCCOS | Data Collection [products.coastalscience.noaa.gov]

- 4. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of fluorescent dye-Solvent Green 7 (HPTS) in wastewater by advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. The acute toxicity of major ion salts to Ceriodaphnia dubia. III. Mathematical models for mixture toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute Toxicity of Commercial Wildfire Retardants to Two Daphniid Species (Ceriodaphnia dubia and Daphnia magna) | MDPI [mdpi.com]

- 15. ttiionline.com [ttiionline.com]

- 16. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Decolorization and detoxification of different azo dyes by Phanerochaete chrysosporium ME-446 under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating Bio-Inspired Degradation of Toxic Dyes Using Potential Multi-Enzyme Producing Extremophiles [mdpi.com]

- 19. Decolorization and Detoxification of Textile Dyes with a Laccase from Trametes hirsuta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium | Semantic Scholar [semanticscholar.org]

- 22. Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijraset.com [ijraset.com]

- 24. mdpi.com [mdpi.com]

- 25. Determination of Biodegradation Potential of Aspergillus niger, Candida albicans, and Acremonium sclerotigenum on Polyethylene, Polyethylene Terephthalate, and Polystyrene Microplastics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fs.usda.gov [fs.usda.gov]